molecular formula C9H6F4O B1297721 4'-Fluoro-3'-(trifluoromethyl)acetophenone CAS No. 208173-24-4

4'-Fluoro-3'-(trifluoromethyl)acetophenone

Cat. No. B1297721
CAS RN: 208173-24-4
M. Wt: 206.14 g/mol
InChI Key: SYFHRXQPXHETEF-UHFFFAOYSA-N
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Description

The compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone has been the subject of several studies. One study focused on the synthesis of 4-fluoro-3-oxazolines from diarylmethanimines, trifluoroacetophenones, and CF2Br2, resulting in the formation of difluorocarbene and a gem-difluorosubstituted NH-azomethine ylide, followed by 1,3-dipolar cycloaddition with a ketone . Another study synthesized 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by the ligand-free Pd(II) complex .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by the ligand-free Pd(II) complex, resulting in a high yield of the desired compound .

Molecular Structure Analysis

The molecular structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1H NMR, and single crystal X-ray diffractometry, providing detailed insights into its structural properties . Additionally, the gem-difluorosubstituted NH-azomethine ylide formed during the synthesis of 4-fluoro-3-oxazolines has implications for the molecular structure of the resulting heterocycles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Suzuki cross-coupling reaction mediated by the ligand-free Pd(II) complex, as well as the sequential formation of difluorocarbene and a gem-difluorosubstituted NH-azomethine ylide, followed by 1,3-dipolar cycloaddition with a ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2',4'-difluorophenyl)acetophenone were characterized, including its IR spectrum, 1H NMR spectrum, and single crystal X-ray diffractometry, providing valuable insights into its properties . Additionally, the synthesis of novel fluorine-containing polyimides from 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone resulted in polyimides with good thermal stability, outstanding mechanical properties, and solubility in various organic solvents .

gem-Difluorosubstituted NH-azomethine ylides in the synthesis of 4-fluorooxazolines via the three-component reaction of imines, trifluoroacetophenones and CF2Br2 Synthesis and characterization of 4-(2',4'-difluorophenyl) acetophenone Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3′,5′-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane

Scientific Research Applications

1. Biological Baeyer–Villiger Oxidation

Research has utilized 4'-fluoro-3'-(trifluoromethyl)acetophenone in the study of the biological Baeyer–Villiger oxidation of acetophenones. This process was investigated using 19F nuclear magnetic resonance (NMR) to characterize the time-dependent conversion of various fluorinated acetophenones. The study highlighted the potential of these compounds in serving as synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Corrosion Inhibition in Acid Media

This compound derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. The efficacy of these inhibitors was assessed using various electrochemical techniques. This study underscores the relevance of 4'-fluoro derivatives in corrosion science and their potential for practical applications in protecting metals (Li, He, Pei, & Hou, 2007).

3. Synthesis of Tin(II) Complexes

In another study, tin(II) complexes of fluorinated Schiff bases derived from amino acids and containing this compound were synthesized. These complexes were characterized by various spectroscopic methods and were found to have significant antibacterial activities, suggesting their potential in medicinal chemistry and pharmaceutical applications (Singh, 2010).

4. Synthesis of Fluorinated Compounds

A study focused on the synthesis of para-substituted α-fluoroacetophenones, including compounds related to this compound. This research provided insights into the efficient methods for synthesizing these compounds, which are valuable in various chemical and pharmaceutical applications (Fuglseth et al., 2008).

5. PET Imaging Studies

This compound has been utilized in the synthesis of PET (Positron Emission Tomography) imaging agents. For instance, the synthesis of [4-18F]fluconazole, a PET imaging agent, involved intermediates derived from 4'-fluoroacetophenone. Such studies are crucial in advancing diagnostic imaging and nuclear medicine (Livni et al., 1992).

Safety and Hazards

4’-Fluoro-3’-(trifluoromethyl)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It’s known that the compound can cause skin and eye irritation, and it’s considered a flammable liquid

Mode of Action

It has been used in the asymmetric catalytic addition of ethyl groups

Biochemical Pathways

It has been used in the asymmetric catalytic addition of ethyl groups , which suggests that it may be involved in reactions related to the synthesis of organic compounds

Result of Action

It’s known to cause skin and eye irritation , suggesting that it may have some cytotoxic effects. More research is needed to fully understand its effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethyl)acetophenone. For instance, it’s considered a flammable liquid , suggesting that it should be kept away from heat sources. It’s also recommended to handle it in a well-ventilated area , indicating that air circulation may affect its stability or reactivity.

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHRXQPXHETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345580
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208173-24-4
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-3'-(trifluoromethyl)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4'-fluoro-3'-(trifluoromethyl)acetophenone in the synthesis of the target compound, 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [, ] The compound undergoes a series of reactions, including coupling with pyridine 4-carboxylic acid to form an isonicotinamide derivative, which is then used to build the central imidazole ring system. [] This highlights the utility of this compound in constructing complex heterocyclic compounds with potential biological activity.

Q2: Are there alternative synthetic routes to the target compound that utilize different starting materials or reaction pathways?

A2: Yes, the second provided research article details an alternative eight-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [] This route starts with oxoacetic acid monohydrate and does not utilize this compound directly. Instead, a [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide Grignard reagent is introduced at a later stage to incorporate the desired substituent onto the imidazole ring. This alternative approach demonstrates the flexibility in synthetic design and highlights the possibility of exploring various routes to optimize the production of the target compound.

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